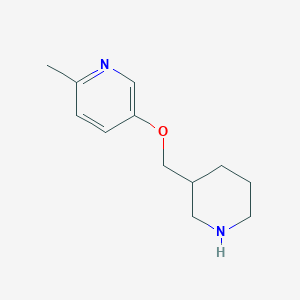

2-Methyl-5-(3-piperidinylmethoxy)pyridine

Description

2-Methyl-5-(3-piperidinylmethoxy)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 2 and a 3-piperidinylmethoxy group at position 5. The piperidinylmethoxy substituent comprises a piperidine ring (a six-membered amine heterocycle) linked via a methylene-oxy bridge to the pyridine core.

Properties

IUPAC Name |

2-methyl-5-(piperidin-3-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10-4-5-12(8-14-10)15-9-11-3-2-6-13-7-11/h4-5,8,11,13H,2-3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGVMJBXDMMNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OCC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663011 | |

| Record name | 2-Methyl-5-[(piperidin-3-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914299-47-1 | |

| Record name | 2-Methyl-5-[(piperidin-3-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-piperidinylmethoxy)pyridine typically involves the reaction of 2-methyl-5-hydroxypyridine with 3-chloromethylpiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the piperidinylmethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-piperidinylmethoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound with a piperidine ring.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-5-(3-piperidinylmethoxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-piperidinylmethoxy)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Trifluoromethyl Derivatives : The trifluoromethyl group (e.g., in ) enhances electronegativity and metabolic stability compared to the parent compound. The hydrochloride salt in improves aqueous solubility.

- Piperidinyl vs.

- Substituent Position : ABT-089 (3-pyrrolidinylmethoxy at position 3) demonstrates selective nicotinic acetylcholine receptor (nAChR) modulation, highlighting the importance of substituent placement .

Physicochemical Properties

- Lipophilicity : The 3-piperidinylmethoxy group increases polarity compared to aryl or alkynyl substituents (e.g., phenylethynyl in ). However, the methyl group at position 2 counterbalances this by enhancing hydrophobicity.

- Acid-Base Behavior : The piperidine nitrogen (pKa ~10–11) may protonate under physiological conditions, improving solubility in acidic environments. In contrast, trifluoromethyl derivatives (e.g., ) exhibit lower basicity.

Biological Activity

2-Methyl-5-(3-piperidinylmethoxy)pyridine, identified by its CAS number 914299-47-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperidinylmethoxy group at the 5-position and a methyl group at the 2-position. This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antagonist or modulator of certain receptors and enzymes.

The compound is believed to act primarily through:

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Modulation : The compound could inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular functions.

In Vitro Studies

In vitro studies have shown that this compound exhibits:

- Neuroprotective Effects : It has been observed to protect neuronal cells from oxidative stress-induced apoptosis.

- Antimicrobial Activity : Preliminary tests indicate potential antimicrobial properties against certain bacterial strains.

In Vivo Studies

Animal model studies have demonstrated:

- Behavioral Changes : Administration of the compound resulted in altered behavior patterns, suggesting anxiolytic or antidepressant-like effects.

- Metabolic Impact : The compound influenced metabolic rates and glucose homeostasis in diabetic models.

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines treated with varying concentrations of this compound showed a dose-dependent reduction in cell death due to oxidative stress. The results indicated significant neuroprotection at concentrations above 10 µM, highlighting its potential for treating neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated that at a concentration of 50 µg/mL, it inhibited bacterial growth by over 70%. This suggests that the compound could be further developed into an antimicrobial agent.

Data Tables

| Biological Activity | Observation | Concentration Tested |

|---|---|---|

| Neuroprotection | Reduced apoptosis | >10 µM |

| Antimicrobial activity | Inhibition of bacterial growth | 50 µg/mL |

| Behavioral changes in animals | Anxiolytic effects observed | Varies by dosage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.